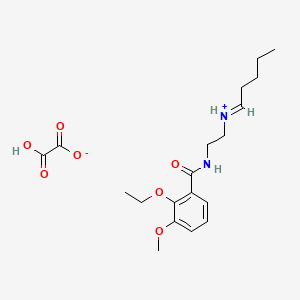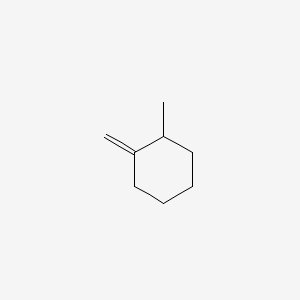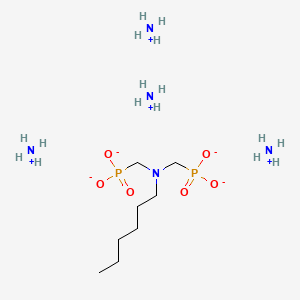
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate: is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol . . This compound is characterized by its unique structure, which includes a hexylimino group and bisphosphonate moieties, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of ammonium hydroxide. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form amine derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Substituted bisphosphonates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between bisphosphonates and biological molecules. It is also used in the development of new drugs targeting bone diseases.
Medicine: Its ability to inhibit bone resorption makes it a promising candidate for therapeutic use.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment enhances the efficiency and longevity of industrial systems.
Wirkmechanismus
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate groups bind to metal ions, forming stable complexes that inhibit various biochemical processes. In the context of bone resorption, the compound inhibits the activity of osteoclasts, the cells responsible for breaking down bone tissue. This inhibition is achieved through the binding of the bisphosphonate groups to hydroxyapatite, a major component of bone.
Vergleich Mit ähnlichen Verbindungen
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate .
Comparison: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and stability, making it more effective in certain applications. Additionally, the hexylimino group provides greater flexibility in forming complexes with metal ions, which can be advantageous in catalysis and coordination chemistry.
Eigenschaften
CAS-Nummer |
94202-05-8 |
|---|---|
Molekularformel |
C8H33N5O6P2 |
Molekulargewicht |
357.33 g/mol |
IUPAC-Name |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
InChI-Schlüssel |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


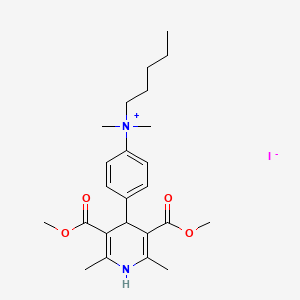
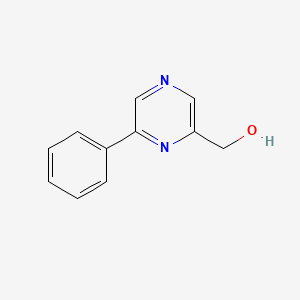
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
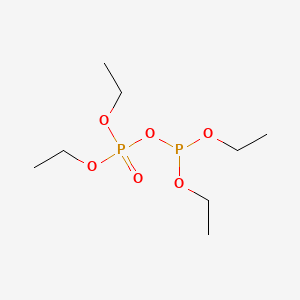
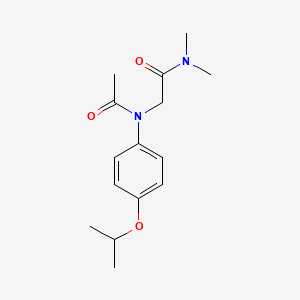
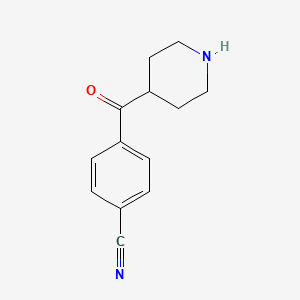
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
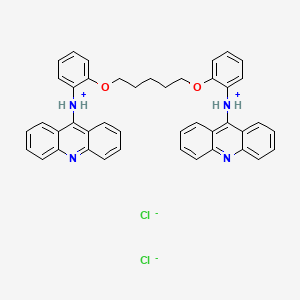
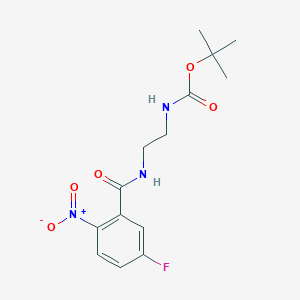
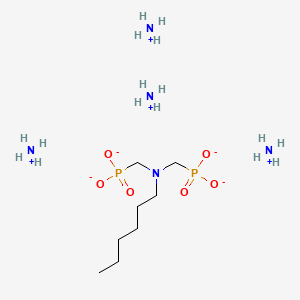
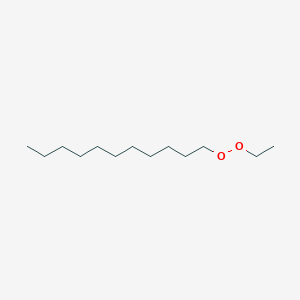
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
